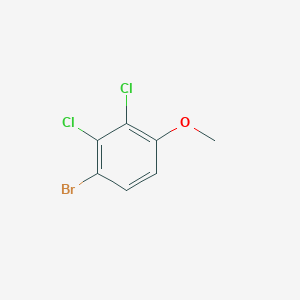

1-Bromo-2,3-dichloro-4-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

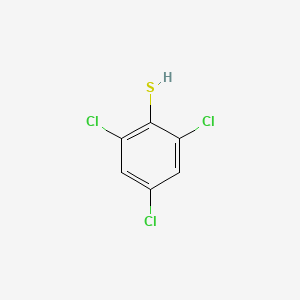

1-Bromo-2,3-dichloro-4-methoxybenzene is a halogenated aromatic compound that is not produced in large technical quantities but is present in the environment. It is a type of halogenated methoxybenzene, or anisole, which can have various sources, including both biogenic and anthropogenic origins .

Synthesis Analysis

The synthesis of related halomethylbenzenes has been explored for use as monomers in the production of polymers. For instance, 1,4-bis(halomethyl)benzenes have been compared for their effectiveness in synthesizing poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] via the modified Gilch route. The bis(bromomethyl) monomers were found to yield higher molecular weights and narrower polydispersities than their bis(chloromethyl) counterparts . Although not directly synthesizing 1-Bromo-2,3-dichloro-4-methoxybenzene, these studies provide insight into the reactivity of brominated methoxybenzenes.

Molecular Structure Analysis

The molecular structure of brominated methoxybenzenes can be complex, as demonstrated by the X-ray diffraction study of a related compound, 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman. This study revealed a monoclinic crystal structure with specific bond lengths, angles, and dihedral angles, which were confirmed by density functional theory calculations . The structure of 1-Bromo-2,3-dichloro-4-methoxybenzene would similarly be expected to have a well-defined geometry influenced by its halogen substituents.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various nucleophilic substitution reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives. These reactions demonstrate the reactivity of brominated aromatics towards nucleophiles, which could be relevant for 1-Bromo-2,3-dichloro-4-methoxybenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromochloromethoxybenzenes, such as 1-Bromo-2,3-dichloro-4-methoxybenzene, are influenced by their halogen substituents. These compounds are typically solid at room temperature and have distinct melting and boiling points. Their solubility in various solvents can vary based on the degree of halogenation and the presence of the methoxy group. The presence of bromine and chlorine atoms can also affect the compound's reactivity, making it susceptible to further chemical transformations .

Wissenschaftliche Forschungsanwendungen

-

Electrophilic Aromatic Substitution

- Field: Organic Chemistry .

- Application: This is a common reaction in which an electrophile substitutes a hydrogen atom in an aromatic compound .

- Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Outcome: The result is a benzene derivative. The exact product depends on the specific electrophile and the conditions of the reaction .

-

Preparation of Metacyclophanes

- Field: Synthetic Chemistry .

- Application: Similar compounds, like 2-Bromoanisole, have been used in the preparation of a family of exo-[n.m.n.m]metacyclophanes .

- Method: The specific methods and procedures would depend on the exact metacyclophane being synthesized .

- Outcome: The result is a new metacyclophane compound .

-

Synthesis of Benzene Derivatives

- Field: Organic Chemistry .

- Application: Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . This process is used in the synthesis of benzene derivatives .

- Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Outcome: The result is a benzene derivative. The exact product depends on the specific electrophile and the conditions of the reaction .

-

Preparation of exo-[n.m.n.m]metacyclophanes

- Field: Synthetic Chemistry .

- Application: Similar compounds, like 2-Bromoanisole, have been used in the preparation of a family of exo-[n.m.n.m]metacyclophanes .

- Method: The specific methods and procedures would depend on the exact metacyclophane being synthesized .

- Outcome: The result is a new metacyclophane compound .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-bromo-2,3-dichloro-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRCDLZQISXWHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335001 |

Source

|

| Record name | 4-Bromo-2,3-dichloro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-dichloro-4-methoxybenzene | |

CAS RN |

109803-52-3 |

Source

|

| Record name | 4-Bromo-2,3-dichloro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)